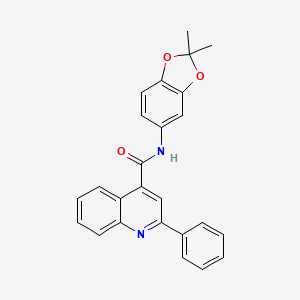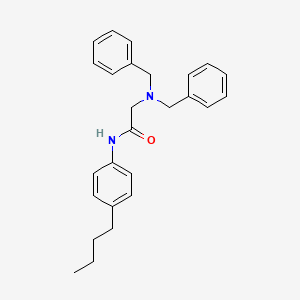
methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate
説明
Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate, also known as MADB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and proteins involved in cell growth, differentiation, and survival. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has also been found to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurons, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to protect against oxidative stress and inflammation, as well as enhance neurite outgrowth and synaptic plasticity. In animal models, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been found to have analgesic effects, as well as reduce inflammation and oxidative stress.
実験室実験の利点と制限
Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and low cost. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate is also stable under various conditions, making it easy to handle and store. However, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate also has some potential toxicity concerns, particularly at high concentrations, which need to be addressed in future studies.
将来の方向性
There are several future directions for methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate research, including further elucidation of its mechanism of action, optimization of its pharmacokinetics and toxicity profile, and development of novel derivatives with improved therapeutic properties. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate could also be tested in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate could be studied in various disease models, such as cancer, neurodegenerative diseases, and pain disorders, to determine its potential clinical applications.
科学的研究の応用
Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. In cancer research, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroprotection, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been found to protect neurons from oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases. In pain management, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to have analgesic effects, making it a potential alternative to opioids for pain relief.
特性
IUPAC Name |
methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-9(17)14(15(18)23-4)11(8-16(19)20)10-5-6-12(21-2)13(7-10)22-3/h5-7,11,14H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBZYRRWWAZFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C[N+](=O)[O-])C1=CC(=C(C=C1)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea](/img/structure/B4332038.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B4332052.png)


![N-(2,4-dimethoxyphenyl)-2-{4-[2-methoxy-4-(trifluoromethyl)benzoyl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B4332080.png)
![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)
![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)
![dimethyl 4-[3-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4332099.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)


![4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B4332123.png)